molecular formula C65H73Cl2N9O24 B1215924 N-去甲基万古霉素 CAS No. 91700-98-0

N-去甲基万古霉素

货号 B1215924
CAS 编号: 91700-98-0
分子量: 1435.2 g/mol
InChI 键: FGDOJVYPUSOORV-BKPBQXSSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Demethylvancomycin is a novel vancomycin analog produced by a strain of Nocardia orientalis. It was first isolated from a soil sample collected in Yucatan, Mexico, indicating its natural origin and the diversity of antibiotic-producing microorganisms. Unlike some glycopeptide antibiotics, N-demethylvancomycin does not remain bound to the cells of the producing culture, making it a unique compound for further study and application in the fight against antibiotic-resistant bacteria (Boeck et al., 1984).

Synthesis Analysis

The synthesis of N-demethylvancomycin and its derivatives has been explored through various methods, including solid-phase synthesis. One study described the solid-phase synthesis and antibacterial evaluations of twenty-five N-demethylvancomycin derivatives, highlighting the potential for structural modification to enhance antibacterial activity against vancomycin-resistant strains (Yao et al., 2005).

Molecular Structure Analysis

The molecular structure of N-demethylvancomycin differs from vancomycin only by the replacement of a methyl group on the amino group of the N-terminal residue of vancomycin with a hydrogen atom. This slight modification significantly affects its affinity for bacterial cell wall analogues and its antibacterial activity, making it more potent against Staphylococcus aureus than vancomycin itself (Yan et al., 1998).

Chemical Reactions and Properties

N-Demethylvancomycin's chemical properties, particularly its reactions with bacterial cell wall precursors, play a crucial role in its mechanism of action. It inhibits bacterial cell wall synthesis by binding to peptidoglycan precursors, a mechanism shared with other glycopeptide antibiotics. However, the specific interactions and modifications possible due to its unique structure offer a distinct profile of activity against resistant bacterial strains (Allen & Nicas, 2003).

Physical Properties Analysis

The physical properties of vancomycin and its derivatives, including N-demethylvancomycin, have been extensively studied. These properties, such as solubility, stability, and molecular weight, are crucial for understanding the compound's behavior in biological systems and its potential for pharmaceutical development (Nieto & Perkins, 1971).

Chemical Properties Analysis

Exploring the chemical properties of N-demethylvancomycin involves understanding its reactivity, interaction with biological molecules, and the structural basis for its antibacterial activity. Studies have focused on the compound's binding affinity to bacterial cell wall analogues and its ability to disrupt bacterial cell wall synthesis, offering insights into its potent antibacterial activity and potential mechanisms for overcoming bacterial resistance (Billot-Klein et al., 1994).

科学研究应用

抗生素活性和亲和力

N-去甲基万古霉素是万古霉素类糖肽抗生素的一员,已被证明与细菌细胞壁类似物有更高的亲和力,并且对金黄色葡萄球菌的抗生素活性比万古霉素更强。这种有效性归因于其结构,其中万古霉素N-末端残基的氨基上的甲基被氢原子取代。然而,N-烷基化和N,N'-二烷基化的N-去甲基万古霉素会降低其亲和力和抗生素活性。这些化合物的抗生素活性大致与它们对特定细菌细胞壁类似物的亲和力(Yan, Qi, Cheng, Song, Li, & He, 1998)相一致。

生产和发酵

N-去甲基万古霉素是由东方诺卡菌(Nocardia orientalis)菌株产生的。有趣的是,这种微生物合成的抗生素在生产培养物的细胞中基本上保持未结合状态。发酵培养基中的正磷酸盐等因素可能抑制抗生素的产生,而富含某些氨基酸则有助于其生物合成(Boeck, Mertz, Wolter, & Higgens, 1984)

抗菌剂的开发

已经探索了新型N-取代去甲基万古霉素衍生物的设计和合成,以增强其对各种耐药细菌的抗菌活性。例如,一种特定化合物对甲氧西林耐药金黄色葡萄球菌(MRSA)表现出比万古霉素和去甲基万古霉素更强的抗菌活性,同时具有良好的药代动力学特性。这些发现表明这类化合物有进一步进行临床前评估的潜力(Chang, Zhang, Jiang, Xu, Yu, Zhou, & Sun, 2013)

固相合成和抗菌评价

固相合成N-去甲基万古霉素衍生物的研究表明,特定的修饰可以增加它们的抗菌活性。例如,在N-去甲基万古霉素的特定区域添加臃肿的疏水取代基可以增强其对某些耐万古霉素的肠球菌(Enterococcus faecalis)菌株的活性(Yao, Liu, He, Niu, Carlson, & Lam, 2005)

临床环境中的去甲基万古霉素

在临床环境中,去甲基万古霉素已与万古霉素进行比较,用于治疗由甲氧西林耐药金黄色葡萄球菌(MRSA)引起的感染。临床试验发现,去甲基万古霉素在治疗这些感染方面与万古霉素一样有效,且具有类似的不良反应概况,突显了其作为替代治疗选择的潜力(Bi-dan, 2011)

安全和危害

Specific safety and hazard information for N-Demethylvancomycin is not available in the retrieved sources .

未来方向

N-Demethylvancomycin and its derivatives show promise in the fight against drug-resistant bacteria. Further studies are needed to explore the potential of this compound and its derivatives as effective antibacterial agents .

属性

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-3-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H73Cl2N9O24/c1-5-22(2)44(69)58(88)75-48-50(82)25-7-10-36(31(66)13-25)96-38-15-27-16-39(54(38)100-64-55(53(85)52(84)40(21-77)98-64)99-42-20-65(4,70)56(86)23(3)95-42)97-37-11-8-26(14-32(37)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-35(80)43(30)29-12-24(6-9-34(29)79)45(59(89)76-49)73-60(90)46(27)72-57(87)33(19-41(68)81)71-61(48)91/h6-18,22-23,33,40,42,44-53,55-56,64,77-80,82-86H,5,19-21,69-70H2,1-4H3,(H2,68,81)(H,71,91)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,76,89)(H,93,94)/t22?,23-,33-,40+,42-,44+,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDOJVYPUSOORV-BKPBQXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H73Cl2N9O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016186
Record name N-Demethylvancomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1435.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Demethylvancomycin

CAS RN

91700-98-0
Record name Norvancomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091700980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethylvancomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Demethylvancomycin
Reactant of Route 2
N-Demethylvancomycin
Reactant of Route 3
N-Demethylvancomycin
Reactant of Route 4
N-Demethylvancomycin
Reactant of Route 5
N-Demethylvancomycin
Reactant of Route 6
N-Demethylvancomycin

Citations

For This Compound
69
Citations
H Yan, D Qi, X Cheng, Z Song, W Li… - The Journal of Antibiotics, 1998 - jstage.jst.go.jp
… , N-demethylvancomycin is the most potent antibiotic. The antibiotic activity of Ndemethylvancomycin … that the antibiotic activity of N-demethylvancomycin against all other strains of …
Number of citations: 29 www.jstage.jst.go.jp
LD BOECK, FP MERTZ, RK WOLTER… - The Journal of …, 1984 - jstage.jst.go.jp
… A novel vancomycin analog, N-demethylvancomycin, is … none of the N-demethylvancomycin synthesized remained bound to the … , stimulated the biosynthesis of N-demethylvancomycin. …
Number of citations: 38 www.jstage.jst.go.jp
ANNH HUNT, GG MARCONI, TK ELZEY… - The Journal of …, 1984 - jstage.jst.go.jp
… A51568A : N-DEMETHYLVANCOMYCIN … 8) BOECK, LD; FP MERTZ, RK WOLTER & CE HIGGENS: N-Demethylvancomycin, …
Number of citations: 29 www.jstage.jst.go.jp
H Yan, Q Zhao, J Yuan, X Cheng… - … and applied biochemistry, 2000 - Wiley Online Library
… in Europe and North America, and N-demethylvancomycin has been used clinically in China. … , N-demethylvancomycin and restocetin with association constants of 10 3 –10 6 M −1 7-9. …
Number of citations: 10 iubmb.onlinelibrary.wiley.com
ZC Wu, NA Isley, DL Boger - ACS infectious diseases, 2018 - ACS Publications
A series of vancomycin derivatives alkylated at the N-terminus amine were synthesized, including those that contain quaternary trimethylammonium salts either directly at the terminal …
Number of citations: 31 pubs.acs.org
TF Gale, SW O'Brien, DH Williams - Journal of the Chemical Society …, 1999 - pubs.rsc.org
… 1) by replacing the amino group of the leucine residue of N-demethylvancomycin,9,10 a … Alteration of the N-terminus of N-demethylvancomycin to give an sp2 centre at the α-carbon of …
Number of citations: 14 pubs.rsc.org
NH Yao, G Liu, WY He, C Niu, JR Carlson… - Bioorganic & medicinal …, 2005 - Elsevier
… N-Demethylvancomycin, an analogue of vancomycin that … synthesis strategy for N-demethylvancomycin derivatization, … Twenty-five N-demethylvancomycin derivatives (Table 1) were …
Number of citations: 12 www.sciencedirect.com
AJR Heck - International Journal of Mass Spectrometry, 2004 - Elsevier
… An example of this approach has been where equimolar ratios of vancomycin, N-demethylvancomycin … Interestingly, this N-demethylvancomycin is also a natural product, isolated from …
Number of citations: 28 www.sciencedirect.com
J Yuan, J Xu, W Niu, Q Zhao, H Yan… - Journal of liquid …, 2001 - Taylor & Francis
… The adsorbed N-demethylvancomycin on … N-demethylvancomycin being adsorbed by the immobilized L-alanine, while the second peak may correspond to the N-demethylvancomycin …
Number of citations: 2 www.tandfonline.com
TJD Jørgensen, T Staroske, P Roepstorff… - Journal of the …, 1999 - pubs.rsc.org
… Differences in affinities are quantified for a mixture of vancomycin antibiotics (vancomycin, dechlorovancomycin and N-demethylvancomycin) and for a mixture of ristocetin A and its …
Number of citations: 43 pubs.rsc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。